1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine is an organic compound with a unique structure that includes a pyrazole ring substituted with a cyclopentyl-ethyl group
Preparation Methods
The synthesis of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl ethyl ketone and hydrazine hydrate.
Formation of Pyrazole Ring: The cyclopentyl ethyl ketone reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring.
Amination: The resulting pyrazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 3-position of the pyrazole ring.
Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-3-ylamine can be compared with other similar compounds, such as:
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-5-ylamine: Similar structure but with the amine group at the 5-position.
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-4-ylamine: Similar structure but with the amine group at the 4-position.
1-(2-Cyclopentyl-ethyl)-1H-pyrazol-2-ylamine: Similar structure but with the amine group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(2-cyclopentylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c11-10-6-8-13(12-10)7-5-9-3-1-2-4-9/h6,8-9H,1-5,7H2,(H2,11,12) |
InChI Key |
MZKRMWSDWBHAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.